
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate is a complex organic compound It is characterized by the presence of a cyclopropane ring, multiple aromatic rings, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane.
Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation reactions.
Attachment of Piperidine Moiety: The piperidine group can be attached through nucleophilic substitution reactions.
Esterification: The final esterification step involves reacting the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Formation of Ethanedioate: The ethanedioate (oxalate) salt can be formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the piperidine moiety suggests it could interact with biological receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The aromatic rings and piperidine moiety are common features in many pharmacologically active compounds.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Bis(4-methylphenyl) compounds: Compounds with similar aromatic ring structures.
Piperidine derivatives: Compounds with similar piperidine moieties.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate lies in its combination of these structural features, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
37124-18-8 |
|---|---|
Molekularformel |
C27H33NO6 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
oxalic acid;2-piperidin-1-ylethyl 2,2-bis(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H31NO2.C2H2O4/c1-19-6-10-21(11-7-19)25(22-12-8-20(2)9-13-22)18-23(25)24(27)28-17-16-26-14-4-3-5-15-26;3-1(4)2(5)6/h6-13,23H,3-5,14-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WLHSDGGHPPTXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCCC3)C4=CC=C(C=C4)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



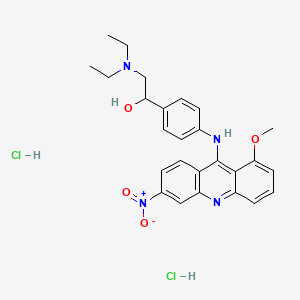
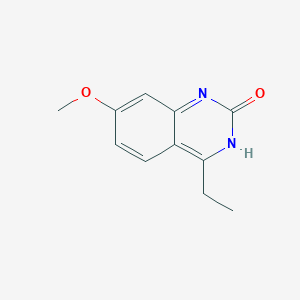

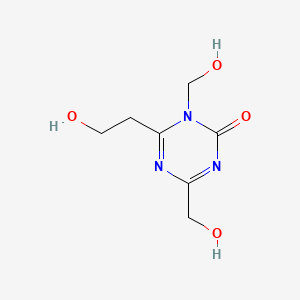
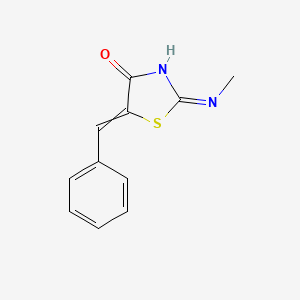

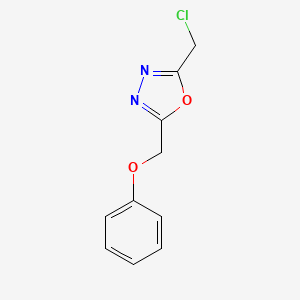
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)


